molecular formula C23H22ClF3N6O B15187226 Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-(4-chlorophenyl)-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- CAS No. 148680-56-2

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-(4-chlorophenyl)-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-

Cat. No.: B15187226
CAS No.: 148680-56-2
M. Wt: 490.9 g/mol
InChI Key: WVHUCHMLLJWOEQ-UHFFFAOYSA-N
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Description

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-(4-chlorophenyl)-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least two different elements as members of the ring(s)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-(4-chlorophenyl)-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole ring, followed by the formation of the triazine ring. The introduction of the 4-chlorophenyl and 3-(trifluoromethyl)phenyl groups is usually achieved through substitution reactions. The final step involves the attachment of the piperazine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions such as temperature, pressure, and pH. The process may also involve purification steps like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-(4-chlorophenyl)-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one derivatives are explored for their potential therapeutic applications. These compounds may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making them valuable for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may also find applications in fields such as agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-(4-chlorophenyl)-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one derivatives: These compounds share the core structure but differ in the substituents attached to the ring system.

    Triazine derivatives: Compounds with a triazine ring structure, which may exhibit similar chemical properties and reactivity.

    Piperazine derivatives: Compounds containing the piperazine moiety, which can have similar biological activities.

Uniqueness

The uniqueness of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-(4-chlorophenyl)-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- lies in its combination of structural features The presence of the pyrazole, triazine, and piperazine rings, along with the specific substituents, gives it distinct chemical and biological properties

Properties

CAS No.

148680-56-2

Molecular Formula

C23H22ClF3N6O

Molecular Weight

490.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-3,3a-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C23H22ClF3N6O/c24-18-6-4-16(5-7-18)20-13-21-22(34)33(28-14-32(21)29-20)15-30-8-10-31(11-9-30)19-3-1-2-17(12-19)23(25,26)27/h1-7,12,14,21H,8-11,13,15H2

InChI Key

WVHUCHMLLJWOEQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C(=O)C3CC(=NN3C=N2)C4=CC=C(C=C4)Cl)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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